Cas no 356091-73-1 ((2-Methoxybenzyl)(3-methoxybenzyl)amine)
(2-Methoxybenzyl)(3-methoxybenzyl)amine Chemical and Physical Properties
Names and Identifiers
-
- N-(2-Methoxybenzyl)-1-(3-methoxyphenyl)methanamine
- 1-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
- N-(3-methoxybenzyl)-1-(2-methoxyphenyl)methanamine
- (3-Methoxy-benzyl)-(2-methoxy-benzyl)-amine
- AC1LEMVD
- CBMicro_024149
- ChemDiv2_000698
- CTK4H4928
- MixCom6_001173
- MolPort-001-504-915
- Oprea1_166301
- Oprea1_380996
- [(2-METHOXYPHENYL)METHYL][(3-METHOXYPHENYL)METHYL]AMINE
- (2-METHOXYBENZYL)(3-METHOXYBENZYL)AMINE
- AKOS000229735
- CCG-11389
- N-(2-METHOXYBENZYL)-N-(3-METHOXYBENZYL)AMINE
- CHEMBRDG-BB 5555346
- BIM-0024196.P001
- HMS1370P16
- 356091-73-1
- EU-0007981
- CHEMBL1740470
- STK145537
- DTXSID10353357
- (2-Methoxybenzyl)(3-methoxybenzyl)amine
-
- Inchi: 1S/C16H19NO2/c1-18-15-8-5-6-13(10-15)11-17-12-14-7-3-4-9-16(14)19-2/h3-10,17H,11-12H2,1-2H3
- InChI Key: WBVXVNHYURTXGO-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1CNCC1C=CC=C(C=1)OC
Computed Properties
- Exact Mass: 257.14200
- Monoisotopic Mass: 257.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 30.5Ų
Experimental Properties
- PSA: 30.49000
- LogP: 3.38450
(2-Methoxybenzyl)(3-methoxybenzyl)amine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2-Methoxybenzyl)(3-methoxybenzyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M266888-50mg |
(2-Methoxybenzyl)(3-methoxybenzyl)amine |
356091-73-1 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M266888-100mg |
(2-Methoxybenzyl)(3-methoxybenzyl)amine |
356091-73-1 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M266888-500mg |
(2-Methoxybenzyl)(3-methoxybenzyl)amine |
356091-73-1 | 500mg |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1813212-1g |
N-(3-Methoxybenzyl)-1-(2-methoxyphenyl)methanamine |
356091-73-1 | 95% | 1g |
¥1462.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1813212-5g |
N-(3-Methoxybenzyl)-1-(2-methoxyphenyl)methanamine |
356091-73-1 | 95% | 5g |
¥3669.00 | 2024-05-17 |
(2-Methoxybenzyl)(3-methoxybenzyl)amine Related Literature
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on (2-Methoxybenzyl)(3-methoxybenzyl)amine
Research Brief on (2-Methoxybenzyl)(3-methoxybenzyl)amine (CAS: 356091-73-1) in Chemical Biology and Pharmaceutical Applications
The compound (2-Methoxybenzyl)(3-methoxybenzyl)amine (CAS: 356091-73-1) has recently garnered attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery. Recent studies highlight its role as a versatile intermediate in the development of novel pharmacophores, particularly in targeting neurological and inflammatory pathways.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's efficacy as a precursor in the synthesis of dual-acting serotonin and norepinephrine reuptake inhibitors (SNRIs). The research demonstrated that structural modifications of (2-Methoxybenzyl)(3-methoxybenzyl)amine yielded derivatives with enhanced binding affinity to monoamine transporters, suggesting its utility in designing next-generation antidepressants. Computational docking studies further supported these findings, revealing stable interactions with key residues in the human serotonin transporter (SERT).
In the context of anti-inflammatory applications, a 2024 preprint in Bioorganic & Medicinal Chemistry Letters reported that (2-Methoxybenzyl)(3-methoxybenzyl)amine derivatives exhibited significant inhibition of NF-κB activation in macrophage cell lines. The lead compound from this series (designated as MXB-AM102) reduced pro-inflammatory cytokine production by 60-70% at micromolar concentrations, outperforming standard inhibitors like BAY 11-7082 in certain assays. Structure-activity relationship (SAR) analysis emphasized the critical role of the methoxy substituents in modulating this activity.
From a synthetic chemistry perspective, advances in the scalable production of 356091-73-1 have been achieved through palladium-catalyzed Buchwald-Hartwig amination protocols, as detailed in a 2023 Organic Process Research & Development paper. The optimized procedure achieved an 82% yield with >99% purity, addressing previous challenges in large-scale preparation. This methodological improvement is particularly relevant for pharmaceutical developers considering this scaffold for clinical candidate optimization.
Emerging safety data from in vitro toxicological screening (2024, Chemical Research in Toxicology) indicate that the parent compound shows favorable cytochrome P450 inhibition profiles, with IC50 values >50 μM for major CYP isoforms. However, certain N-alkylated derivatives displayed moderate hERG channel binding, warranting careful structural optimization to mitigate potential cardiotoxicity risks in future drug development programs.
The compound's unique physicochemical properties - including a calculated logP of 2.8 and polar surface area of 22 Ų - make it particularly interesting for blood-brain barrier penetration, as evidenced by recent PAMPA-BBB assays (2023, European Journal of Pharmaceutical Sciences). This characteristic, combined with its synthetic versatility, positions 356091-73-1 as a valuable building block for CNS-targeted therapeutics.
In conclusion, current research underscores (2-Methoxybenzyl)(3-methoxybenzyl)amine as a promising scaffold with multifaceted applications in medicinal chemistry. Ongoing investigations focus on expanding its utility through targeted derivatization, with particular emphasis on balancing pharmacological potency and safety profiles. The compound's dual potential in neurological and inflammatory disorders makes it a compelling subject for continued research investment.
356091-73-1 ((2-Methoxybenzyl)(3-methoxybenzyl)amine) Related Products
- 756474-36-9(N-(2-methoxybenzyl)-2-propanamine Hydrochloride)
- 69875-89-4(Benzyl-(2-methoxy-benzyl)-amine)
- 20781-23-1(Bis(2,4-dimethoxybenzyl)amine)
- 6851-80-5(2-Methoxy-N-methylbenzylamine)
- 807343-01-7((2-methoxyphenyl)methyl(propyl)amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)